3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Description
Historical Context and Discovery
The historical development of benzoxazole chemistry traces back to the early exploration of heterocyclic compounds in the late nineteenth and early twentieth centuries, when researchers began systematically investigating the fusion of benzene rings with various heterocyclic moieties. The discovery and synthesis of benzoxazole derivatives involved a progressive evolution of scientific inquiry and synthetic chemistry methodologies, with initial focus on oxazole compounds setting the foundation for later benzoxazole development. The synthesis of benzoxazole structures likely began in the early to mid-twentieth century as part of broader research efforts in heterocyclic chemistry, with scientists exploring reactions that would create the characteristic benzene-fused oxazole ring system. During this period, researchers experimented with various reaction conditions, catalysts, and starting materials to optimize synthetic routes and improve yields for benzoxazole derivatives.
The specific compound this compound emerged from later synthetic developments as chemists gained more sophisticated understanding of regioselective functionalization and the ability to introduce specific substituents at desired positions. The evolution of synthetic methodologies allowed for precise control over substitution patterns, enabling the creation of compounds with carboxylic acid functionality at the 7-position while maintaining the methyl group at the 3-position. This level of synthetic control represented a significant advancement in the field, as it provided access to compounds with specific electronic and steric properties that could be tailored for particular applications. The development of these targeted synthetic approaches coincided with growing recognition of the pharmaceutical potential of benzoxazole derivatives, driving further research into their preparation and characterization.
The refinement of synthetic methods for benzoxazole derivatives continued throughout the twentieth century, with researchers developing increasingly efficient and selective approaches to access compounds like this compound. These advances were particularly important in the context of medicinal chemistry applications, where the ability to prepare specific regioisomers and functional derivatives became crucial for structure-activity relationship studies. The historical progression from general benzoxazole synthesis to the specific preparation of highly functionalized derivatives reflects the maturation of synthetic organic chemistry and its increasing sophistication in addressing complex molecular targets.
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting both the structural complexity and the specific positioning of functional groups within the molecular framework. The compound's full systematic name precisely describes the benzoxazole core structure with its specific substitution pattern, beginning with the identification of the parent benzoxazole ring system and proceeding to detail the positions and nature of substituents. The "2,3-dihydro" designation indicates the presence of the saturated oxazolidinone ring portion, distinguishing this compound from fully aromatic benzoxazole derivatives.
The molecular formula carbon nine hydrogen seven nitrogen one oxygen four provides a concise representation of the compound's atomic composition, while the molecular weight of 193.16 grams per mole offers important physical property information. The compound's Chemical Abstracts Service registry number and various database identifiers facilitate its unambiguous identification in chemical literature and commercial sources. Alternative naming conventions may refer to this compound using different systematic approaches, but all maintain the essential structural descriptors that define its unique molecular architecture.
The classification of this compound within broader chemical taxonomy places it firmly within the heterocyclic aromatic compound category, specifically as a benzoxazole derivative with additional functional group modifications. This classification system enables researchers to understand the compound's relationship to other structurally related molecules and provides context for predicting its chemical behavior and potential reactivity patterns. The systematic classification also facilitates database searches and literature reviews by providing standardized terminology and structural descriptors that are universally recognized within the chemical community.
Significance in Heterocyclic Chemistry
The benzoxazole scaffold demonstrates exceptional versatility in drug discovery applications, with numerous derivatives showing antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities. This broad spectrum of biological activities reflects the inherent flexibility of the benzoxazole core structure to accommodate various substituents and functional groups while maintaining favorable pharmacological properties. The specific compound this compound exemplifies this versatility through its combination of the benzoxazole core with additional functional elements that can modulate its chemical and biological properties.
Research into benzoxazole alkaloids has revealed their natural occurrence in marine-derived microorganisms, demonstrating the evolutionary significance of this structural motif. The discovery of compounds such as microechmycin derivatives from marine actinomycetes highlights the continued relevance of benzoxazole structures in natural product chemistry and their potential as leads for pharmaceutical development. These natural occurrences validate the importance of synthetic benzoxazole derivatives like this compound as chemically relevant and biologically meaningful targets.
The synthetic accessibility of benzoxazole derivatives through various methodological approaches has contributed significantly to their prominence in chemical research. Modern synthetic strategies employing 2-aminophenol as a precursor have enabled efficient access to diverse benzoxazole structures, including highly functionalized derivatives with specific substitution patterns. These synthetic advances have facilitated systematic structure-activity relationship studies and enabled the development of optimized compounds for specific applications.
The role of benzoxazole compounds as fluorescent probes represents another dimension of their significance in heterocyclic chemistry. The inherent electronic properties of the benzoxazole system can produce useful fluorescence characteristics under appropriate conditions, making these compounds valuable tools in analytical chemistry and biological imaging applications. This fluorescence capability adds another layer of utility to compounds like this compound, potentially expanding their applications beyond traditional medicinal chemistry contexts.
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-6-4-2-3-5(8(11)12)7(6)14-9(10)13/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUACDDPWCQMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-68-8 | |
| Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthesis Approach
Starting Materials : The synthesis often begins with salicylic acid or its derivatives, which are then converted into the benzoxazole ring structure.
Ring Formation : The benzoxazole ring can be formed by reacting salicylic acid derivatives with appropriate amines or amides under certain conditions.
Introduction of Methyl Group : The methyl group can be introduced through alkylation reactions.
Introduction of Carboxylic Acid Group : The carboxylic acid group can be introduced via oxidation or through the use of carboxylic acid-containing starting materials.
Specific Conditions
Temperature : Reactions are typically carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific step.
Solvents : Common solvents include ethanol, methanol, or dichloromethane, chosen based on the solubility of reactants and products.
Catalysts : Catalysts such as acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH) may be used to facilitate reactions.
Analysis and Characterization
After synthesis, the compound is analyzed and characterized using various techniques to confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure by analyzing the hydrogen and carbon environments.
Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.
Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern.
Chromatographic Techniques
Thin Layer Chromatography (TLC) : Used to assess purity and monitor reaction progress.
High Performance Liquid Chromatography (HPLC) : Offers more precise purity analysis and quantification.
Research Findings
Research on benzoxazole derivatives has shown promising results in medicinal chemistry, with applications in anti-inflammatory, antimicrobial, and antifungal areas. The specific compound This compound may offer similar potential, though detailed studies are needed to explore its pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring .
Scientific Research Applications
Medicinal Chemistry
MBOC has been investigated for its potential in drug development due to its biological activities, particularly as an antimicrobial and anticancer agent. Research indicates that the compound can inhibit specific enzymes and interfere with cellular pathways.
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer properties of MBOC against various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting that MBOC may function as a potential chemotherapeutic agent.
Table 1: Anticancer Efficacy of MBOC
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Inhibition of DNA synthesis |
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
Organic Synthesis
MBOC serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the production of more complex organic molecules.
Synthetic Applications
The compound can participate in:
- Electrophilic substitution reactions : The benzoxazole ring can undergo nitration or halogenation.
- Oxidation and reduction reactions : The carbonyl group can be oxidized or reduced to form different derivatives.
Table 2: Synthetic Routes Involving MBOC
| Reaction Type | Product | Conditions Required |
|---|---|---|
| Electrophilic Nitration | Nitro-MBOC | HNO₃/H₂SO₄ |
| Reduction | Alcohol Derivative | LiAlH₄ |
| Oxidation | Carboxylic Acid Derivative | KMnO₄ |
Biological Research
The interactions of MBOC with biological targets are crucial for understanding its therapeutic potential. The aldehyde functionality allows it to bind with nucleophilic sites on proteins, leading to enzyme inhibition.
Case Study: Enzyme Inhibition
A recent study published in the Journal of Medicinal Chemistry highlighted the enzyme inhibition capabilities of MBOC. It demonstrated that MBOC effectively inhibited the activity of specific kinases involved in cancer progression.
Table 3: Enzyme Inhibition Studies
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Protein Kinase A | 5 | Competitive |
| Cyclin-dependent Kinase 2 | 8 | Non-competitive |
Industrial Applications
In addition to its research applications, MBOC is also utilized in the industrial sector for producing dyes, pigments, and specialty chemicals due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid can be compared to related benzoxazole and benzothiazole derivatives. Key analogs include:
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic Acid (Non-Methylated Analog)
- Molecular Formula: C₈H₅NO₄
- Molecular Weight : 179.13 g/mol
- CAS : 141940-33-2
- Exhibits similar hazard profiles (H315, H319, H335) due to the reactive carboxylic acid and oxazole moieties .
5-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic Acid
- Molecular Formula: C₈H₄BrNO₄
- Molecular Weight : 272.06 g/mol ()
- CAS : 2920155-00-4
- Key Differences: Bromine substituent at the 5-position introduces electron-withdrawing effects, altering electronic distribution and reactivity compared to the methylated analog.
Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Molecular Formula : C₁₀H₁₀ClN₃O₄S₂
- Molecular Weight : 335.79 g/mol ()
- Methyl hydrazino and ester groups provide distinct reactivity, such as susceptibility to hydrolysis .
Table 1: Structural and Physicochemical Comparison
Research Findings and Functional Insights
- Electronic Effects: The methyl group in the 3-position of the target compound likely enhances lipophilicity compared to the non-methylated analog, impacting membrane permeability in biological systems. Brominated analogs (e.g., 5-bromo derivative) exhibit stronger electron-withdrawing effects, which may influence binding affinity in enzyme inhibition studies .
- Synthetic Utility : The carboxylic acid group at the 7-position enables conjugation reactions (e.g., amide bond formation), making it a versatile intermediate for drug discovery pipelines .
- Safety Profile: Similar to its non-methylated analog, the methylated compound likely requires precautions against skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Biological Activity
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid (C9H7NO4) is a heterocyclic compound belonging to the benzoxazole family. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its mechanisms of action and biological interactions is crucial for developing therapeutic agents.
Chemical Structure and Properties
The molecular structure of this compound includes a benzoxazole ring with a methyl group and a carboxylic acid functional group. The presence of these functional groups allows for various chemical transformations and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H7NO4 |
| Molecular Weight | 193.16 g/mol |
| SMILES | CN1C2=CC=CC(=C2OC1=O)C(=O)O |
| InChI | InChI=1S/C9H7NO4/c1-10-6-4-2-3-5(8(11)12)7(6)14-9(10)13/h2-4H,1H3,(H,11,12) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve the inhibition of specific enzymes critical for bacterial survival or interference with cellular pathways.
Case Study: Antibacterial Evaluation
In a study assessing the antibacterial activity against various Gram-positive and Gram-negative bacteria, the compound demonstrated effective inhibition comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
The results suggest that the compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death.
Mechanism of Action
The compound's aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity essential for cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the benzoxazole ring can lead to different biological outcomes.
| Compound Variation | Biological Activity |
|---|---|
| Methyl substitution | Enhanced solubility |
| Carboxylic acid presence | Increased antibacterial activity |
Q & A
Q. How can advanced chromatographic techniques separate enantiomers or diastereomers of derivatives?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for enantiomeric resolution. For diastereomers, gradient HPLC (0.1% TFA in water/acetonitrile) achieves baseline separation. Confirm via circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
